molecular formula C16H18ClN3O2 B5600316 3-Chloro-1-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione

3-Chloro-1-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione

Cat. No.: B5600316
M. Wt: 319.78 g/mol
InChI Key: HFUQMQUSHNTGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione is a useful research compound. Its molecular formula is C16H18ClN3O2 and its molecular weight is 319.78 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-1-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione is 319.1087545 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Several studies have synthesized and evaluated derivatives of pyrrolidine-2,5-dione, including compounds structurally similar to "3-chloro-1-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione", for their anticonvulsant activity. These studies found that certain N-Mannich bases derived from pyrrolidine-2,5-diones showed significant protection against electrically induced seizures in animal models. These compounds were found to be more effective than some model antiepileptic drugs in inhibiting NaV1.2 sodium channel currents, suggesting a potential mechanism of action for their anticonvulsant effects (Kamiński et al., 2013), (Rybka et al., 2017).

Lipid Peroxidation Inhibition

Research into novel chemical series, including those with structural similarities to "3-chloro-1-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione", identified potent inhibitors of lipid peroxidation. These compounds, with their ability to inhibit lipid peroxidation in brain homogenates and purified brain synaptosomes, suggest potential applications in neuroprotective therapies (Braughler et al., 1987).

Herbicidal Activity

A study on novel 1-phenyl-piperazine-2,6-diones demonstrated significant herbicidal activity, indicating potential agricultural applications for compounds within this chemical class. This highlights the diverse utility of these compounds beyond biomedical applications (Li et al., 2005).

Reactivity and Synthesis of Aluminum Compounds

Research into bi- and tri-dentate pyrrole–piperazine ligands, related to "3-chloro-1-(4-methylphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione", explored their reactivity and applications in synthesizing aluminum compounds. These findings contribute to the understanding of the structural factors influencing the reactivity of such ligands and their potential in materials science (Hu et al., 2016).

Photoluminescent Properties

A study on conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units revealed strong photoluminescence, suggesting applications in electronic devices due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).

Properties

IUPAC Name

3-chloro-1-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11-3-5-12(6-4-11)20-15(21)13(17)14(16(20)22)19-9-7-18(2)8-10-19/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUQMQUSHNTGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.